molecular formula C13H19N3O2 B8643815 3-Pyridinecarboxylic acid, 6-(4-amino-1-piperidinyl)-, ethyl ester CAS No. 252577-91-6

3-Pyridinecarboxylic acid, 6-(4-amino-1-piperidinyl)-, ethyl ester

Cat. No. B8643815
M. Wt: 249.31 g/mol
InChI Key: ZLZGWYCDEZAFBU-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 6-(4-amino-1-piperidinyl)-, ethyl ester is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinecarboxylic acid, 6-(4-amino-1-piperidinyl)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarboxylic acid, 6-(4-amino-1-piperidinyl)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

252577-91-6

Product Name

3-Pyridinecarboxylic acid, 6-(4-amino-1-piperidinyl)-, ethyl ester

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)10-3-4-12(15-9-10)16-7-5-11(14)6-8-16/h3-4,9,11H,2,5-8,14H2,1H3

InChI Key

ZLZGWYCDEZAFBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCC(CC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product of stage b) is dissolved in ethyl acetate, a 3N solution of hydrochloric acid in ethyl acetate is added and the mixture is left stirring at ambient temperature for 10 hours. The product is filtered off and washed with acetone. The title product is obtained. M.p.: 148-150° C.
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Synthesis routes and methods II

Procedure details

6-chloronicotinic acid ethyl ester (4.27 g, 23 mmol) was dissolved in DMF (30 ml), and potassium carbonate (4.77 g, 35 mmol) and 4-aminopiperidine (2.76 g, 28 mmol) were added thereto, followed by stirring at 80° C. for 3 hours and at 100° C. for 1 hour. After the reaction mixture was cooled to room temperature, water was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with water and saturated sodium chloride, and then dried over anhydrous sodium sulfate. After the desiccant was filtered off, the solvent was evaporated under reduced pressure, thereby obtaining 6-(4-aminopiperidin-1-yl)nicotinic acid ethyl ester (4.17 g, 73%) as a pale brown oil.
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4.27 g
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30 mL
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4.77 g
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2.76 g
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Synthesis routes and methods III

Procedure details

A solution comprising 4-carbamoyl-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-5′-carboxylic acid ethyl ester (step a) (2.04 g, 7.36-mmol) and bis(trifluoroacetoxy) iodobenzene (3.80 g, 8.83 mmol) in acetonitrile (13 ml) is treated with water (5 ml) and heated to 65° C. for 30 hours. The solvent is partially removed in vacuo and the resulting solution is acidified to pH1 using 12 M HCl. The solution is extracted with ethyl acetate and this organic portion is discarded. The aqueous portion is basified to pH 8-9 using 2M potassium carbonate solution and then extracted with ethyl acetate and dichloromethane. The organic portions are washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting residue is triturated with diethyl ether followed by diethyl ether/ethyl acetate (1:1, 5×0.7 ml) and dried in vacuo to yield the title compound as an off-white solid. MS (ES+) m/e 250 (MH+)
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bis(trifluoroacetoxy) iodobenzene
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3.8 g
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5 mL
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13 mL
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